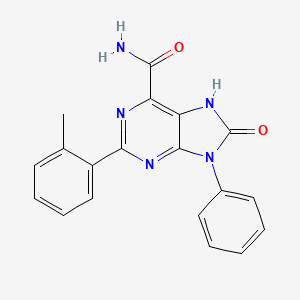

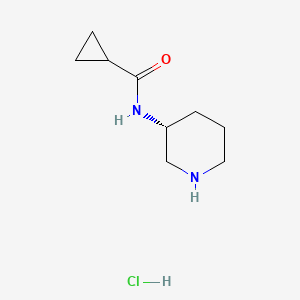

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

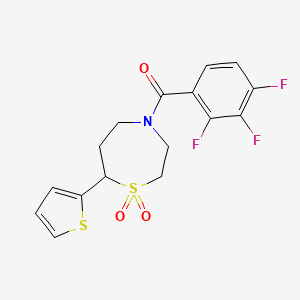

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, also known as Oxo-Phen-Tac, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent for various diseases.

科学的研究の応用

DNA Repair Mechanisms

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, as part of the broader category of oxidized purine derivatives, plays a significant role in understanding and enhancing DNA repair mechanisms. Research indicates that oxidized DNA base lesions, generated by reactive oxygen species, are often mutagenic and toxic, leading to diseases including cancer and aging. The DNA base excision repair pathway, initiated by DNA glycosylase/AP lyases, is crucial for repairing these lesions. The discovery of human orthologs to E. coli mutM nei genes and the characterization of their products, such as NEH1, which excises oxidized pyrimidines and 8-oxoG from oligodeoxynucleotides, highlight the importance of these mechanisms in replication-associated repair of oxidized bases (Hazra et al., 2002).

Antiviral Activity

The synthesis and antiviral activity of 9-beta-D-ribofuranosylpurine-6-carboxamides, including compounds structurally related to 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, have been explored to understand structural parameters necessary for antiviral efficacy. These compounds, through their modifications, have shown significant in vitro antiviral activity against RNA and DNA viruses, highlighting their potential as therapeutic agents (Westover et al., 1981).

Mechanisms of Solvolytic Decompositions

Studies on the solvolytic decompositions of nucleoside analogues, including 6-substituted 9-(beta-D-ribofuranosyl)purines, provide insights into the chemical stability and reactivity of these compounds under different conditions. The formation of purine bases as initial products during acidic hydrolysis and the calculated rate constants for spontaneous and catalyzed heterolysis offer valuable information for the development of pharmaceuticals and biochemical tools (Lönnberg & Lehikoinen, 1982).

Cancer Therapeutics

Research into the development of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives for their antiproliferative activities on human cancer cell lines underscores the therapeutic potential of purine derivatives in oncology. Structure-activity relationship studies have identified compounds with potent antiproliferative activity and selectivity, demonstrating the role of such molecules in inhibiting cancer cell proliferation, migration, and inducing apoptosis (Zhao et al., 2018).

Oxidative Stress and Neuroprotection

The role of oxidized purine nucleoside triphosphatases, such as MTH1, in protecting dopamine neurons from oxidative damage in nucleic acids caused by neurotoxic compounds has been studied, offering insights into the prevention of neurodegenerative diseases. This research highlights the significance of repairing oxidized purines in maintaining neuronal health and function, potentially offering targets for therapeutic intervention in conditions like Parkinson’s disease (Yamaguchi et al., 2006).

特性

IUPAC Name |

2-(2-methylphenyl)-8-oxo-9-phenyl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-11-7-5-6-10-13(11)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,20,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLCQONEAJGPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)

![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)